
N-Bpda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bpda (N,N'-Bis(2-pyridylmethyl)-2,2'-bipridine-6,6'-diamine) is a chelating ligand that has been extensively studied for its potential applications in various fields of science. This molecule has a unique structure that allows it to bind to metal ions with high affinity, making it an ideal candidate for use in analytical chemistry, catalysis, and bioinorganic chemistry. We will also list several future directions for further research on this compound.
Mécanisme D'action
The mechanism of action of N-Bpda involves the formation of a stable complex between the ligand and a metal ion. The ligand binds to the metal ion through its nitrogen atoms, forming a coordination complex. The stability of the complex depends on various factors such as the size of the metal ion, the charge of the metal ion, and the steric hindrance of the ligand.
Biochemical and Physiological Effects
N-Bpda has been shown to have potential biochemical and physiological effects. Studies have shown that N-Bpda can selectively bind to metal ions in biological systems, which can have implications for the treatment of various diseases. For example, N-Bpda has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases such as cancer and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Bpda is its high affinity for metal ions, which makes it an ideal candidate for use in various analytical and catalytic applications. However, one of the limitations of N-Bpda is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the synthesis of N-Bpda can be challenging, which can limit its availability for use in research.
Orientations Futures
There are several future directions for further research on N-Bpda. One area of research could be the development of new synthetic methods for the production of N-Bpda, which could improve its availability and reduce its cost. Another area of research could be the investigation of the potential biological applications of N-Bpda, particularly in the treatment of diseases such as cancer and arthritis. Additionally, further studies could be conducted to investigate the mechanism of action of N-Bpda and its interactions with metal ions in biological systems.
Méthodes De Synthèse
The synthesis of N-Bpda involves the reaction of 2,2'-bipyridine-6,6'-diamine with 2-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction yields N,N'-Bis(2-pyridylmethyl)-2,2'-bipridine-6,6'-diamine as a yellow powder, which can be purified using column chromatography. The purity of the product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-Bpda has been used extensively in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry, where it is used as a chelating ligand for the determination of metal ions in various samples. N-Bpda can selectively bind to metal ions such as copper, nickel, and zinc, forming stable complexes that can be easily detected using techniques such as UV-Vis spectroscopy or fluorescence spectroscopy.
N-Bpda has also been used in catalysis, where it can act as a ligand for transition metal catalysts. Its ability to bind to metal ions with high affinity makes it an ideal candidate for use in various catalytic reactions such as cross-coupling reactions and C-H activation reactions.
Propriétés
Numéro CAS |
148914-46-9 |
|---|---|
Nom du produit |
N-Bpda |
Formule moléculaire |
C19H27N3O4 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1 |
Clé InChI |
SBCAAPXYZQYFLJ-HVJNQHDOSA-N |
SMILES isomérique |
C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Synonymes |
N-Boc-L-Phe-dehydro-Abu-NH-CH3 N-BPDA N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





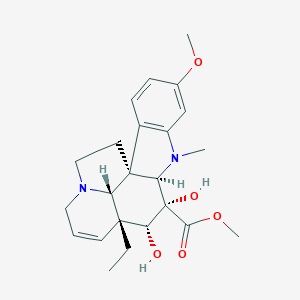
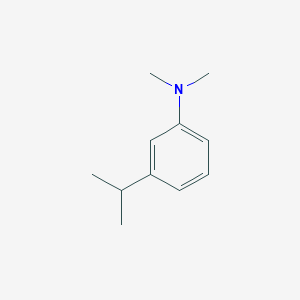
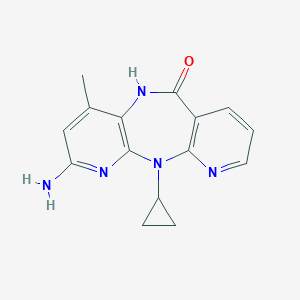
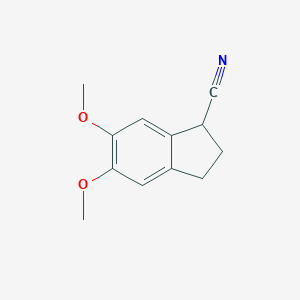
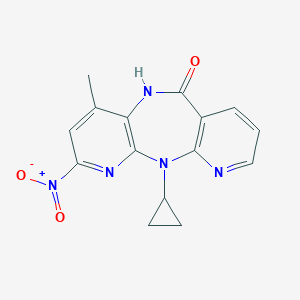

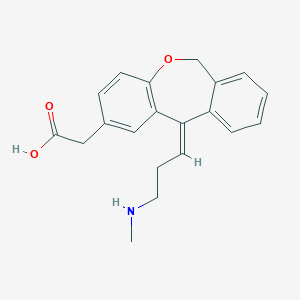
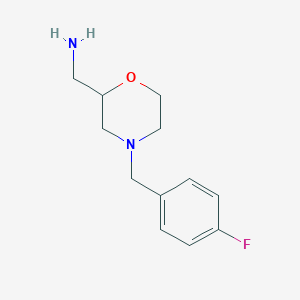
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)


